2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-25-16-10-6-4-8-14(16)23-17(24)11-27-20-19-18(21-12-22-20)13-7-3-5-9-15(13)26-19/h3-10,12H,2,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIYGUJBMHNODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . It may also disrupt bacterial cell wall synthesis, leading to its antibacterial effects .
Comparison with Similar Compounds
(i) 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
- Substituents : 4-Methoxyphenyl instead of 2-ethoxyphenyl.
- Key Differences : The methoxy group at the para position reduces steric hindrance compared to the ortho-ethoxy group in the target compound. This may enhance binding to flat aromatic pockets in enzymes .
- Activity: Not explicitly reported, but analogs with methoxy groups often exhibit improved solubility and metabolic stability .
(ii) 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
(iii) 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3,5-dimethylphenyl)acetamide
- Substituents : 3,5-Dimethylphenyl group.
- Activity : Dimethylphenyl analogs are often explored for CNS-targeted therapies due to enhanced blood-brain barrier penetration .
Heterocyclic Acetamides with Alternative Cores
(i) 2-[(4-Hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
- Core: Pyrimidine (non-fused).
- Substituents : 4-Hydroxy-pyrimidine and 3-trifluoromethylphenyl.
- Key Differences : The absence of a fused benzofuran ring reduces aromatic surface area, limiting π-π interactions. The trifluoromethyl group enhances electronegativity and metabolic stability.
- Activity : Trifluoromethyl groups are common in kinase inhibitors and anti-inflammatory agents .
(ii) Thieno[3,2-d]pyrimidinyl Acetamides (e.g., )
- Core: Thienopyrimidine (sulfur-containing fused ring).
- Substituents: Variants include hexahydrobenzothieno rings () and pyrazole-thieno systems ().
- Key Differences: Thienopyrimidines offer greater conformational flexibility due to partial saturation (e.g., hexahydro derivatives in ). Sulfur atoms may enhance interactions with cysteine residues in enzymes.
(iii) Benzofuran-Oxadiazole-Thioacetamides ()
- Core : Benzofuran-oxadiazole.
- Substituents : Chlorophenyl or methoxyphenyl.
- Key Differences : Oxadiazole introduces a polar, nitrogen-rich ring, improving hydrogen-bonding capacity.
- Activity : Potent antimicrobial agents, with compound 2a (3-chlorophenyl) and 2b (4-methoxyphenyl) showing significant activity against bacterial and fungal strains .
Physicochemical and Pharmacokinetic Comparisons
Key Findings and Implications
Core Flexibility: Thienopyrimidines () exhibit partial saturation, enhancing adaptability to enzyme active sites compared to rigid benzofuropyrimidines .
Electron-Deficient Moieties : Trifluoromethyl () and thiadiazole () groups improve metabolic stability and target engagement via electronegative interactions .
Biological Activity Trends: Antimicrobial activity is prominent in oxadiazole-thioacetamides (), while kinase inhibition is associated with thienopyrimidines () .
Biological Activity
The compound 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide is a derivative of benzofuro[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuro[3,2-d]pyrimidine moiety linked to an ethoxyphenyl acetamide group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuro derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a comparative study, several derivatives were tested against M-HeLa and MCF-7 cell lines. The results indicated that:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A (similar structure) | 5.0 | 4 |
| Compound B (reference drug) | 20.0 | 1 |
These findings suggest that compounds with similar structural features exhibit higher selectivity and potency compared to traditional chemotherapeutics like Doxorubicin.
The mechanism underlying the anticancer activity involves the induction of apoptosis through the mitochondrial pathway. Flow cytometry analyses demonstrated that treated cells showed increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation, indicating that the compound triggers oxidative stress leading to cell death.
Antimicrobial Activity
In addition to anticancer properties, antimicrobial activity has also been reported for related benzofuro compounds.
Antimicrobial Spectrum
A study assessed the antimicrobial efficacy of several derivatives against both gram-positive and gram-negative bacteria:
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound C (similar structure) | Effective | Ineffective |
| Chloramphenicol (control) | Effective | Effective |
The results indicated that certain derivatives possess selective antibacterial activity against gram-positive bacteria while showing no effect on gram-negative strains.
Pharmacokinetics and Toxicity
While exploring the pharmacokinetic profile of this compound, studies suggest moderate absorption with a favorable distribution profile in tissues. However, toxicity assessments are essential to ensure safety for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
